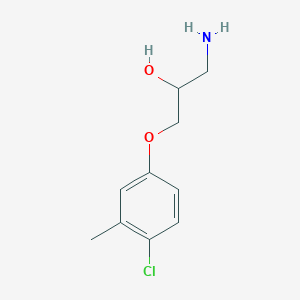

1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol

Beschreibung

1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol (CAS: 71954-32-0) is a propanolamine derivative characterized by a 4-chloro-3-methylphenoxy group attached to a propan-2-ol backbone with an amino substituent. Its molecular formula is C₁₀H₁₃ClNO₂, with a molecular weight of 215.68 g/mol . The compound exists in enantiomeric forms, with the (2R)-configuration explicitly reported in crystallographic studies . It is primarily utilized as a synthetic intermediate in pharmaceutical and chemical research, as evidenced by its commercial availability for laboratory use .

Eigenschaften

IUPAC Name |

1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-7-4-9(2-3-10(7)11)14-6-8(13)5-12/h2-4,8,13H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDZVACAKYVZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(CN)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392017 | |

| Record name | 1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71954-32-0 | |

| Record name | 1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 215.68 g/mol. The compound features a propanol backbone with an amino group and a phenoxy substituent, which are critical for its biological activity.

This compound primarily acts as a beta-adrenergic antagonist . It binds selectively to beta receptors, particularly the β1 subtype, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This blockade leads to a decrease in heart rate and contractility, making it potentially useful in treating conditions such as hypertension and heart failure.

Interaction with Biological Targets

The compound's interaction with adrenergic receptors can be summarized as follows:

| Biological Target | Effect |

|---|---|

| β1-Adrenergic Receptor | Decreased heart rate |

| β2-Adrenergic Receptor | Modulation of vascular tone |

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound and its analogs against Gram-positive bacteria, including multidrug-resistant strains such as Staphylococcus aureus (MRSA). Research indicates that these compounds can inhibit bacterial growth in low micromolar concentrations, suggesting their potential as new antibacterial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that derivatives containing similar phenoxy groups can induce apoptosis in various cancer cell lines. For instance, certain phenoxyalkyl derivatives exhibit significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity . The mechanism involves the inhibition of key signaling pathways related to cell proliferation and survival.

Case Studies

- Antibacterial Efficacy : A study demonstrated that compounds similar to this compound effectively inhibited the growth of Staphylococcus aureus at concentrations around 10 µg/ml. This finding positions these compounds as promising candidates for developing new treatments for bacterial infections resistant to conventional antibiotics .

- Cancer Cell Proliferation : Another investigation showed that derivatives with the phenoxy moiety arrested the cell cycle in the S phase and induced apoptosis in ovarian cancer cells. The study indicated that these effects resulted from inhibiting key transcription factors involved in tumor growth .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H14ClNO2 | Beta-blocker; antibacterial properties |

| 1-(Butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol | C12H16ClNO2 | Selective β1 antagonist; cardiovascular effects |

| 1-Chloro-3-(2-methylphenoxy)propan-2-ol | C11H15ClO | Potential antihypertensive |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, facilitating the preparation of more complex molecules. The compound's structure allows for nucleophilic substitutions due to the presence of the chloro group, enhancing its utility in synthesizing derivatives with potentially improved biological activity.

Common Reactions

| Reaction Type | Description | Reagents/Conditions |

|---|---|---|

| Oxidation | Formation of nitroso or nitro derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Formation of secondary amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Electrophilic aromatic substitution reactions | Bromine, nitric acid |

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that compounds structurally related to this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) at low micromolar concentrations (MIC values ranging from 2.5 to 10 μg/ml) .

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, various analogs were tested for their antibacterial activity. The results indicated that certain derivatives demonstrated significant bactericidal effects against MRSA strains, suggesting a promising avenue for developing new antibacterial agents .

Cardiovascular Research

This compound is also investigated for its potential therapeutic effects on cardiovascular diseases. It acts as a beta-adrenergic receptor antagonist, modulating heart rate and blood pressure by blocking catecholamines like adrenaline and noradrenaline. This mechanism makes it a candidate for treating hypertension and other related conditions.

Industrial Applications

In industry, this compound is utilized as an intermediate in the production of specialty chemicals and pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of various derivatives that may exhibit enhanced pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications in Phenoxy Substituents

Key Findings :

Heterocyclic and Piperazine Derivatives

Key Findings :

- Nitroimidazole Derivatives : The addition of a 2-methyl-5-nitroimidazole group (e.g., compound 3f) confers antimicrobial activity, as seen in Ornidazole (1-chloro-3-(2-methyl-5-nitroimidazolyl)propan-2-ol) .

- Piperazine Modifications : Piperazinyl groups (e.g., 4-methylpiperazine) enhance solubility and enable interactions with biological targets such as G-protein-coupled receptors .

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* (Predicted) |

|---|---|---|---|

| This compound | C₁₀H₁₃ClNO₂ | 215.68 | 1.92 |

| 1-Amino-3-(3-methylphenoxy)propan-2-ol | C₁₀H₁₅NO₂ | 181.23 | 1.35 |

| 1-Amino-3-(2,4-difluorophenyl)propan-2-ol HCl | C₉H₁₂ClF₂NO | 223.65 | 1.08 |

*logP values estimated using ChemDraw.

Vorbereitungsmethoden

Formation of 3-(4-chloro-3-methylphenoxy)propan-2-ol

The phenol group of 4-chloro-3-methylphenol is reacted with epichlorohydrin or similar epoxides under basic conditions to form the corresponding phenoxypropanol intermediate. This reaction typically proceeds via nucleophilic attack of the phenolate anion on the epoxide ring, opening it to form the propanol side chain.

- Reaction conditions:

- Solvents: polar aprotic solvents such as tetrahydrofuran (THF), dioxane, or alcohols

- Base: sodium hydroxide or potassium carbonate to generate the phenolate

- Temperature: 25–60 °C to optimize yield and minimize side reactions

- Reaction time: several hours to completion

This step is critical for regioselective attachment of the propanol chain to the aromatic ring.

Amination to Yield this compound

The final step involves introducing the amino group at the 1-position of the propanol side chain. Common methods include:

Nucleophilic substitution:

Conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) followed by substitution with ammonia or an amine source.Reductive amination:

Oxidation of the hydroxyl group to a carbonyl intermediate followed by reaction with ammonia and reduction.Direct amination:

Reaction of the epoxide intermediate with ammonia or amines under controlled conditions to open the epoxide ring and form the amino alcohol directly.

Typical reaction conditions involve:

- Solvents: alcohols or polar aprotic solvents

- Temperature: mild heating (30–60 °C)

- Catalysts: sometimes transition metal catalysts or acid/base promoters are used to enhance reaction rates

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Nitrosation of m-cresol | Sodium nitrite, HCl, NaOH | -5 to 15 | 1–2 | Aqueous alkaline solution | Produces 4-nitroso-3-methylphenol |

| Catalytic hydrogenation | Pd/C catalyst, ammonia or organic amine | 20 to 40 | 2–8 | Methanol, ethanol | Yields 4-amino-3-methylphenol |

| Phenoxypropanol formation | 4-chloro-3-methylphenol, epichlorohydrin, base | 25 to 60 | 4–8 | THF, dioxane, alcohols | Nucleophilic ring opening of epoxide |

| Amination | Ammonia or amine, possibly with leaving group conversion | 30 to 60 | 4–12 | Alcohols, polar aprotic solvents | Formation of amino alcohol final product |

| Purification | Crystallization, filtration, drying | 30 to 70 | Variable | Alcohol or alcohol-water mixtures | Ensures high purity and stability |

Research Findings and Optimization Notes

Solvent choice significantly affects yield and purity. Polar aprotic solvents facilitate nucleophilic substitution steps, while alcohols are preferred for hydrogenation and purification stages.

Catalyst selection in hydrogenation is crucial; palladium on carbon is commonly used due to its high activity and selectivity.

Temperature control during nitrosation and hydrogenation is important to avoid side reactions and degradation of intermediates.

Purification techniques such as recrystallization from alcohol-water mixtures help achieve high purity products suitable for pharmaceutical or agrochemical applications.

Environmental considerations favor catalytic hydrogenation over reductive agents that produce hazardous waste, aligning with greener synthetic approaches.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol?

- Methodological Answer : Synthesis typically involves reducing a nitro precursor, such as 3-(4-chloro-3-methylphenoxy)-2-nitropropene, using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C under H₂). Reaction conditions (solvent: ethanol or THF; temperature: 0–25°C) influence yield and purity. Steric hindrance from the chloro and methyl groups may require optimized reaction times or excess reducing agents. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify protons and carbons near electron-withdrawing groups (e.g., Cl, NH₂). The aromatic region (δ 6.5–7.5 ppm) confirms substitution patterns on the phenyl ring.

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O-C ether linkage) validate functional groups.

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₀H₁₄ClNO₂, exact mass: 227.06 g/mol).

- Elemental Analysis : Validates stoichiometry (C, H, N, Cl percentages) .

Q. What are the recommended storage conditions to ensure the compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Moisture-sensitive due to the amino and hydroxyl groups; use desiccants (silica gel) to prevent hydrolysis. Degradation is monitored via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve conflicting data between NMR and X-ray crystallography results?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies:

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify conformational preferences.

- SHELX Refinement : Optimize crystallographic models using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) to resolve electron density ambiguities .

Q. What computational methods are employed to predict the compound’s reactivity and biological interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes or receptors). The chloro and methyl groups may influence binding via hydrophobic interactions.

- QSAR Modeling : Corate substituent effects (e.g., Cl vs. F) on bioactivity using descriptors like logP or Hammett constants.

- MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., explicit solvent models in GROMACS) .

Q. What strategies are effective in achieving enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps.

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers post-synthesis. Monitor enantiomeric excess (ee) via polarimetry or CD spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.